molecular formula C22H22N4O3S B2797145 N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine CAS No. 823828-87-1

N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine

Cat. No.: B2797145
CAS No.: 823828-87-1
M. Wt: 422.5
InChI Key: FEVVBMVPPOZDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” typically involves multi-step organic reactions. The process may include:

    Formation of the imidazole ring: Starting with a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the propyl chain: The propyl chain can be introduced via alkylation reactions.

    Synthesis of the oxazole ring: The oxazole ring can be formed through cyclization of appropriate precursors.

    Final coupling: The final step involves coupling the various fragments together under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

“N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of sulfoxides or sulfones.

    Reduction: May result in the reduction of the imidazole or oxazole rings.

    Substitution: Can produce various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine” involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Inhibition or activation of pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

    Cellular effects: The compound may induce changes in cellular processes, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: shares structural similarities with other compounds containing imidazole, sulfonyl, and oxazole groups.

    Examples: Compounds like “this compound” analogs with different substituents on the phenyl rings.

Uniqueness

    Structural complexity: The unique combination of functional groups in “this compound” contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-17-8-10-19(11-9-17)30(27,28)22-21(24-12-5-14-26-15-13-23-16-26)29-20(25-22)18-6-3-2-4-7-18/h2-4,6-11,13,15-16,24H,5,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVVBMVPPOZDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.